molecular formula C29H30FNO6 B303662 Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303662
M. Wt: 507.5 g/mol
InChI Key: ZYIQKZAITPLPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as EF-24, is a synthetic molecule that has been shown to have potential therapeutic applications in various diseases. EF-24 is a derivative of curcumin, a naturally occurring compound found in turmeric. EF-24 has been shown to have anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate exerts its effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, a key pathway involved in inflammation and cancer. Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress. Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation. Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and purified. Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to be stable and can be stored for long periods of time. Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have low toxicity and can be used in various in vitro and in vivo models.
One limitation of Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is its poor solubility in water, which can limit its use in some experiments. Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is also relatively new and has not been extensively studied in humans.

Future Directions

There are several future directions for research on Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in humans. Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to have synergistic effects with other compounds, and future research could explore the potential of combination therapies.
Conclusion:
Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a synthetic molecule that has potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate exerts its effects through multiple mechanisms and has several biochemical and physiological effects. Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has advantages for lab experiments, but also has limitations. Future research on Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate could explore its potential therapeutic applications in other diseases and combination therapies.

Synthesis Methods

The synthesis of Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves the reaction of curcumin with diethyl malonate and 4-fluoronitrobenzene. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is obtained after purification and characterization.

Scientific Research Applications

Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties in various types of cancer, including breast, lung, prostate, and pancreatic cancer. Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to be effective in reducing inflammation in models of arthritis, colitis, and sepsis.

properties

Product Name

Diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C29H30FNO6

Molecular Weight

507.5 g/mol

IUPAC Name

diethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C29H30FNO6/c1-5-36-28(33)23-16(3)31-21-15-20(19-9-7-8-10-22(19)35-4)25(29(34)37-6-2)27(32)26(21)24(23)17-11-13-18(30)14-12-17/h7-14,20,24-25,31H,5-6,15H2,1-4H3

InChI Key

ZYIQKZAITPLPQI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)F)C4=CC=CC=C4OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)F)C4=CC=CC=C4OC

Origin of Product

United States

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